CPCCOEt is classified as a non-competitive antagonist of metabotropic glutamate receptors, specifically targeting the mGluR1 subtype. It is synthesized from various chemical precursors and has been extensively studied for its effects on intracellular calcium levels in neuronal cells, demonstrating an apparent IC50 of approximately 6.5 µM for inhibiting glutamate-induced calcium increases .
The synthesis of CPCCOEt involves several steps, typically starting from readily available organic compounds. The general synthetic route includes:
Technical details of these reactions often include the use of reagents such as triethylamine and various solvents under controlled conditions to optimize yield and purity .
The molecular structure of CPCCOEt can be described as follows:
CPCCOEt participates in several chemical reactions that are crucial for its pharmacological activity:
These reactions are vital for understanding how CPCCOEt can modulate neuronal excitability and synaptic transmission.
The mechanism by which CPCCOEt exerts its effects involves:
This mechanism highlights the potential for developing targeted therapies that modulate glutamatergic signaling in various neurological disorders.
Relevant data from studies indicate that CPCCOEt maintains its pharmacological properties over a range of conditions, making it suitable for biological applications .
CPCCOEt has several scientific uses, including:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4